molecular formula C12H9NO3S B2473961 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone CAS No. 70013-40-0

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone

Cat. No. B2473961
CAS RN: 70013-40-0
M. Wt: 247.27
InChI Key: LOTZHTNRBWCOJB-UHFFFAOYSA-N
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Description

“1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.


Synthesis Analysis

The synthesis of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is not clearly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” are not clearly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” include a molecular weight of 248.28 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

  • Synthesis of Aminobenzo[b]thiophenes : A study by Androsov et al. (2010) demonstrated the synthesis of 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound structurally similar to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. This process offers an efficient one-pot synthesis method for these compounds (Androsov et al., 2010).

  • Charge Density Analysis : Research by Hibbs et al. (2003) involved the total experimental charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone, a compound related to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. The study provided insights into the intra- and intermolecular bonding features of such compounds (Hibbs et al., 2003).

  • Synthesis of Chalcone Analogues : Curti et al. (2007) developed a method to synthesize α,β-unsaturated ketones via a SRN1 mechanism using α-bromoketones derived from nitrothiophene, closely related to the target compound. This method is useful for synthesizing a variety of chalcone analogues (Curti et al., 2007).

  • Phase Equilibrium and Ternary Phase Diagrams : Li et al. (2019) researched the ternary phase equilibrium of compounds including 1-(4-nitrophenyl)ethanone, which shares a functional group with the target compound. Their work is significant in understanding the separation processes of similar mixtures (Li et al., 2019).

  • Photoinduced Direct Oxidative Annulation : Zhang et al. (2017) conducted a study on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which is relevant for the synthesis of compounds related to 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone. This process provides access to functionalized polyheterocyclic ethanones (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” is not clearly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” are not clearly mentioned in the available resources .

Future Directions

The future directions for the research and application of “1-[5-(2-Nitrophenyl)thien-2-yl]ethanone” are not clearly mentioned in the available resources .

properties

IUPAC Name

1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTZHTNRBWCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Nitrophenyl)thien-2-yl]ethanone

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